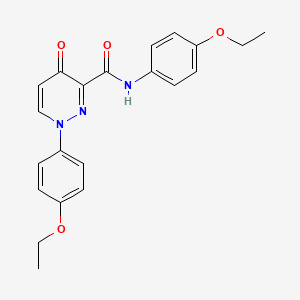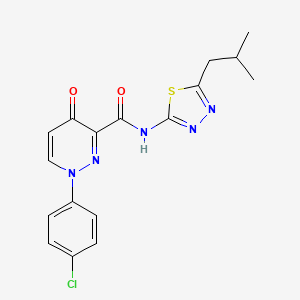![molecular formula C22H21NO4 B11381187 1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11381187.png)
1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-component reaction. One common method involves the reaction of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction is usually carried out under mild conditions, and the product can be isolated by crystallization without the need for chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as developing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological molecules.
Medicine: Due to its unique structure, it may have potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect the function of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione: This compound has a similar hydroxyl group and aromatic ring structure.
2-Alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound shares the chromeno[2,3-c]pyrrole core structure.
Uniqueness: 1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the specific positioning of its functional groups, which can lead to distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H21NO4 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)-6,8-dimethyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21NO4/c1-4-8-23-19(14-6-5-7-15(24)11-14)18-20(25)17-13(3)9-12(2)10-16(17)27-21(18)22(23)26/h5-7,9-11,19,24H,4,8H2,1-3H3 |
Clé InChI |
VBJBGKRABQVSHC-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(C2=C(C1=O)OC3=CC(=CC(=C3C2=O)C)C)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381106.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11381109.png)

![5-Ethyl-7-methyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11381122.png)

![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide](/img/structure/B11381126.png)
![5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11381144.png)
![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide](/img/structure/B11381147.png)
![10-methyl-6-phenyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11381148.png)
![2-[(3-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11381149.png)
![3,5-dimethyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B11381159.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11381161.png)
![6-ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381166.png)

